N-1,3-benzothiazol-2-yl-2-chloroacetamide

Crystallography Structural Biology Medicinal Chemistry

Secure the definitive heterocyclic intermediate with X-ray validated structure (C=O bond 1.221 Å). This chloroacetamide provides the essential electrophilic site for generating potent DHFR inhibitors (2.3-3.6x TMP) and non-opioid analgesics. A research-critical building block for diversified SAR programs. For R&D use only.

Molecular Formula C9H7ClN2OS
Molecular Weight 226.68 g/mol
CAS No. 3028-02-2
Cat. No. B1298289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1,3-benzothiazol-2-yl-2-chloroacetamide
CAS3028-02-2
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CCl
InChIInChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13)
InChIKeyCMUZFXFDVGLPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1,3-Benzothiazol-2-yl-2-chloroacetamide (CAS 3028-02-2) | Specifications & Procurement Data


N-1,3-Benzothiazol-2-yl-2-chloroacetamide (CAS 3028-02-2) is a heterocyclic building block belonging to the benzothiazole acetamide class, with molecular formula C₉H₇ClN₂OS and molecular weight 226.68 g/mol . Its solid-state structure has been definitively confirmed by single-crystal X-ray diffraction, establishing the C=O bond length at 1.221(6) Å [1]. The compound is commercially available in research-grade purity (typically ≥95%) and serves as a versatile synthetic intermediate for constructing biologically active benzothiazole derivatives .

Why N-1,3-Benzothiazol-2-yl-2-chloroacetamide Cannot Be Replaced by Other Benzothiazole Derivatives


Benzothiazole derivatives exhibit highly substituent-dependent biological activity and synthetic utility. The 2-chloroacetamide moiety in N-1,3-benzothiazol-2-yl-2-chloroacetamide provides a reactive electrophilic site essential for nucleophilic substitution reactions that generate structurally diverse analogs [1]. Replacement with a simple 2-acetamide derivative eliminates this reactive handle, preventing further derivatization. Conversely, substitution at alternative positions of the benzothiazole ring yields compounds with distinct antimicrobial potency and enzyme inhibition profiles [2]. The specific combination of the benzothiazol-2-yl scaffold and the chloroacetamide group is critical for achieving the desired balance of reactivity and biological activity in downstream applications.

Quantitative Differentiation Evidence for N-1,3-Benzothiazol-2-yl-2-chloroacetamide


Structural Identity Confirmation via Single-Crystal X-ray Diffraction

N-1,3-benzothiazol-2-yl-2-chloroacetamide has been definitively characterized by single-crystal X-ray diffraction, providing atomic-level structural confirmation that is not available for many closely related benzothiazole acetamide derivatives [1]. The crystal structure resolves the exact molecular geometry and confirms successful acylation at the 2-amino position of the benzothiazole ring.

Crystallography Structural Biology Medicinal Chemistry

Established Synthetic Route for Benzothiazole-Thiazolone Hybrid Antibacterials

N-1,3-benzothiazol-2-yl-2-chloroacetamide serves as the key electrophilic intermediate for synthesizing 2-(benzo[d]thiazol-2-ylamino)thiazol-4(5H)-one derivatives with demonstrated antibacterial activity against Bacillus subtilis and other bacterial strains [1]. The synthetic sequence—chloroacetylation of 2-aminobenzothiazole followed by thiocyanate displacement—is well-established and yields products that show strain-selective antibacterial effects.

Synthetic Chemistry Antibacterial Medicinal Chemistry

Analgesic Derivative Development via Nucleophilic Displacement

The chloroacetamide group of N-1,3-benzothiazol-2-yl-2-chloroacetamide undergoes nucleophilic substitution with tetrazole-5-thiols to yield N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives [1]. These derivatives demonstrated significant analgesic activity in vivo at 100 mg/kg doses across multiple nociceptive assays (hot-plate, tail-clip, acetic acid-induced writhing) without impairing motor coordination.

Analgesic Pain Research Medicinal Chemistry

Enhanced DHFR Inhibition Relative to Trimethoprim in E. coli

Derivatives prepared from the benzothiazol-2-yl chloroacetamide scaffold exhibit superior inhibition of Escherichia coli dihydrofolate reductase (DHFR) compared to the standard antibiotic trimethoprim [1]. The parent chloroacetamide serves as the key precursor to N-arylacetamides that demonstrate this enhanced enzymatic potency.

Antibacterial Enzyme Inhibition DHFR

Key Research and Industrial Applications for N-1,3-Benzothiazol-2-yl-2-chloroacetamide


Synthesis of Benzothiazole-Thiazolone Hybrid Antibacterial Agents

N-1,3-Benzothiazol-2-yl-2-chloroacetamide is the essential intermediate for preparing 2-(benzo[d]thiazol-2-ylamino)thiazol-4(5H)-one derivatives via reaction with potassium thiocyanate followed by condensation with aromatic aldehydes [1]. The resulting arylidene-thiazolones exhibit strain-selective antibacterial activity, particularly against Bacillus subtilis, making this synthetic pathway valuable for discovering narrow-spectrum antibacterial leads.

Development of Analgesic Tetrazole-Thioacetamide Derivatives

The chloroacetamide group undergoes facile nucleophilic substitution with tetrazole-5-thiols, yielding N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives with in vivo analgesic activity at 100 mg/kg across thermal, mechanical, and chemical pain models without motor impairment [2]. This provides a validated route for generating non-opioid analgesic candidates.

Preparation of DHFR Inhibitors for Antibacterial Research

Derivatives synthesized from the benzothiazol-2-yl chloroacetamide scaffold demonstrate 2.3- to 3.6-fold greater potency against E. coli dihydrofolate reductase (DHFR) compared to trimethoprim [3]. This application is directly relevant to programs seeking novel antibacterial agents that circumvent existing DHFR resistance mechanisms.

Crystallography and Structure-Based Drug Design

The availability of a high-resolution single-crystal X-ray structure for N-1,3-benzothiazol-2-yl-2-chloroacetamide (C=O bond length 1.221(6) Å, monoclinic P21/n space group) enables precise molecular modeling and structure-based optimization of benzothiazole-derived inhibitors [4]. This structural information reduces uncertainty in computational docking studies and SAR analyses.

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